1-(1,5-Dimethyl-1H-indazol-3-YL)methanamine

CAS No.: 1060817-08-4

Cat. No.: VC2908166

Molecular Formula: C10H13N3

Molecular Weight: 175.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1060817-08-4 |

|---|---|

| Molecular Formula | C10H13N3 |

| Molecular Weight | 175.23 g/mol |

| IUPAC Name | (1,5-dimethylindazol-3-yl)methanamine |

| Standard InChI | InChI=1S/C10H13N3/c1-7-3-4-10-8(5-7)9(6-11)12-13(10)2/h3-5H,6,11H2,1-2H3 |

| Standard InChI Key | JSJULHWQCDKODV-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1)N(N=C2CN)C |

| Canonical SMILES | CC1=CC2=C(C=C1)N(N=C2CN)C |

Introduction

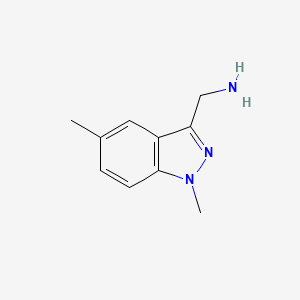

Molecular Identity and Classification

1-(1,5-Dimethyl-1H-indazol-3-YL)methanamine is identified by the CAS registry number 1060817-08-4. It belongs to the broader class of indazole derivatives, which are nitrogen-containing heterocyclic compounds known for their diverse biological activities. The compound features two methyl substituents at positions 1 and 5 of the indazole core, along with a methanamine group at position 3, giving it a distinct chemical identity among related compounds.

Chemical Structure and Properties

Molecular Structure

1-(1,5-Dimethyl-1H-indazol-3-YL)methanamine consists of an indazole scaffold with specific substitution patterns. The core structure is a bicyclic system comprising a benzene ring fused with a pyrazole ring. The compound has three nitrogen atoms: two within the indazole ring system and one in the methanamine group attached at position 3. The methyl groups are located at positions 1 and 5, providing distinct electronic and steric properties to the molecule.

Chemical Identifiers and Representations

The compound can be represented through several chemical identifiers that precisely define its structure, as presented in the following table:

| Identifier Type | Value |

|---|---|

| IUPAC Name | (1,5-dimethylindazol-3-yl)methanamine |

| Molecular Formula | C10H13N3 |

| Molecular Weight | 175.23 g/mol |

| InChI | InChI=1S/C10H13N3/c1-7-3-4-10-8(5-7)9(6-11)12-13(10)2/h3-5H,6,11H2,1-2H3 |

| InChI Key | JSJULHWQCDKODV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=C1)N(N=C2CN)C |

| CAS Number | 1060817-08-4 |

Physical and Chemical Properties

The physical and chemical properties of 1-(1,5-Dimethyl-1H-indazol-3-YL)methanamine are crucial for understanding its behavior in different environments and its potential applications. Although comprehensive experimental data is limited in the available search results, several key properties can be inferred from its structure:

-

Solubility: The compound likely exhibits moderate solubility in organic solvents due to its aromatic character, while the amine group may enhance water solubility through hydrogen bonding.

-

Basicity: The primary amine group confers basic properties to the molecule, making it reactive toward acids to form ammonium salts.

-

Hydrogen Bonding: The NH2 group can act as both a hydrogen bond donor and acceptor, while the nitrogen atoms in the indazole ring can serve as hydrogen bond acceptors.

-

Reactivity: The compound possesses multiple reactive sites, including the primary amine group and the aromatic ring system.

Synthesis Methods

Synthetic Routes

The synthesis of 1-(1,5-Dimethyl-1H-indazol-3-YL)methanamine typically follows established methodologies for preparing substituted indazoles. Based on the information available, the synthesis generally involves a sequence of reactions starting from commercially available precursors.

Starting Materials and Reagents

The synthesis typically employs the following key starting materials:

-

1,5-dimethyl-1H-indazole as the core structure

-

Formaldehyde or a formaldehyde equivalent as the source of the methylene group

-

Reagents for the introduction and modification of the amine functionality

Reaction Conditions

The synthesis is generally conducted under controlled conditions:

-

Acidic Environment: Hydrochloric acid often serves as a catalyst in these reactions

-

Temperature Control: Moderate temperatures are typically maintained to optimize yield and minimize side reactions

-

Solvent Selection: Appropriate solvents are chosen based on the solubility of reactants and the nature of the reactions

Synthetic Challenges and Considerations

The synthesis of N-substituted indazoles often presents regioselectivity challenges, as alkylation can occur at either the N1 or N2 position of the indazole ring . This is particularly relevant when preparing the 1,5-dimethyl-1H-indazole precursor, where controlling the position of methylation requires careful selection of reaction conditions and reagents.

Chemical Reactivity

Reactive Sites

1-(1,5-Dimethyl-1H-indazol-3-YL)methanamine contains several reactive sites that determine its chemical behavior:

-

Primary Amine Group: The -CH2NH2 moiety represents a nucleophilic center capable of participating in various reactions

-

Aromatic Ring System: The indazole core can undergo electrophilic aromatic substitution reactions, although the existing substituents influence the reactivity and regioselectivity

-

Nitrogen Atoms in the Indazole Ring: These atoms can participate in coordination chemistry with metals or act as nucleophiles in certain reactions

Major Reaction Types

Oxidation Reactions

The compound can undergo oxidation reactions with various oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions typically target the amine group or the indazole ring, potentially leading to N-oxides or other oxidized derivatives.

Substitution Reactions

The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions. Additionally, the amine itself can act as a nucleophile in reactions with electrophiles.

Applications and Research Findings

Medicinal Chemistry Applications

Indazole derivatives, including compounds structurally related to 1-(1,5-Dimethyl-1H-indazol-3-YL)methanamine, have demonstrated various biological activities that make them interesting candidates for medicinal chemistry research:

-

Therapeutic Potential: Recent studies have highlighted the potential therapeutic applications of this class of compounds

-

Apoptosis Induction: In vitro studies have demonstrated that treatment with certain indazole derivatives can induce apoptosis in cellular systems

Structure-Activity Relationships

The specific substitution pattern in 1-(1,5-Dimethyl-1H-indazol-3-YL)methanamine, particularly the presence of methyl groups at positions 1 and 5, and the methanamine group at position 3, contributes to its unique chemical and potentially biological properties. Comparative studies with related compounds such as 1-(5-methyl-1h-indazol-3-yl)methanamine (CAS: 1177329-20-2) can provide insights into how specific structural modifications affect activity.

Biological Research Applications

In biological research, indazole derivatives serve as valuable tools for studying various biochemical processes:

-

Target Binding Studies: The indazole core allows binding with high affinity to various receptors and enzymes

-

Pathway Modulation: These compounds can modulate specific biological pathways through activation or inhibition of key molecular targets

Comparative Analysis with Related Compounds

Structural Analogues

Comparing 1-(1,5-Dimethyl-1H-indazol-3-YL)methanamine with structurally related compounds provides valuable insights into structure-property relationships:

Comparison with 1-(5-methyl-1h-indazol-3-yl)methanamine

1-(5-methyl-1h-indazol-3-yl)methanamine (CAS: 1177329-20-2) differs from our target compound by the absence of the N1-methyl group . This structural difference results in:

-

A lower molecular weight (161.204 g/mol vs. 175.23 g/mol)

-

Different electronic properties of the indazole ring

-

Potentially altered biological activity and binding characteristics

Comparison with Non-methylated Indazoles

Comparing with unsubstituted indazole derivatives highlights the impact of the methyl substituents:

-

The methyl groups increase lipophilicity

-

They provide steric hindrance that can affect molecular recognition

-

They influence the electronic distribution within the molecule

Functional Analogues

Compounds with similar functional groups but different core structures, such as N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine (CAS: 871825-57-9), share the methanamine functionality but feature a different heterocyclic core. Such comparisons can elucidate the contribution of the indazole scaffold to the compound's properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume